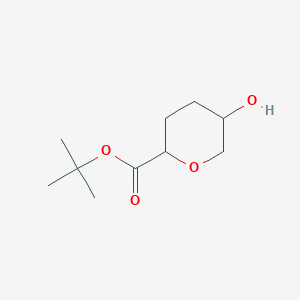
tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is an organic compound with the molecular formula C10H18O4. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The compound features a tert-butyl ester group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate typically involves the reaction of tetrahydropyran derivatives with tert-butyl esters under controlled conditions. One common method is the esterification of 5-hydroxytetrahydro-2H-pyran-2-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Formation of 5-oxotetrahydro-2H-pyran-2-carboxylate.
Reduction: Formation of 5-hydroxytetrahydro-2H-pyran-2-methanol.
Substitution: Formation of various substituted tetrahydropyran derivatives.
Scientific Research Applications
Tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde: A similar compound with a hydroxyl and aldehyde group, used in the synthesis of Schiff bases and other organic ligands.
tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate: Another derivative of tetrahydropyran with a hydrazinecarboxylate group.
Uniqueness
Tert-butyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is unique due to its combination of a tert-butyl ester and a hydroxyl group, which provides distinct reactivity and versatility in synthetic applications. Its structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of diverse organic compounds.
Properties
Molecular Formula |
C10H18O4 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl 5-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C10H18O4/c1-10(2,3)14-9(12)8-5-4-7(11)6-13-8/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
JCEFYRILUAFZKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















